7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649839
InChI: InChI=1S/C15H15FN4.ClH/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19;/h1-4,7,10,17H,5-6,8-9H2;1H
SMILES: C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl
Molecular Formula: C15H16ClFN4
Molecular Weight: 306.76 g/mol

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride

CAS No.:

Cat. No.: VC13649839

Molecular Formula: C15H16ClFN4

Molecular Weight: 306.76 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride -

Specification

Molecular Formula C15H16ClFN4
Molecular Weight 306.76 g/mol
IUPAC Name 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline;hydrochloride
Standard InChI InChI=1S/C15H15FN4.ClH/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19;/h1-4,7,10,17H,5-6,8-9H2;1H
Standard InChI Key FWQBVGJZMVMAFV-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl
Canonical SMILES C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for the base compound is 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline, with the hydrochloride salt form adding a protonated piperazine nitrogen and a chloride counterion . The molecular formula of the free base is C₁₅H₁₅FN₄, yielding a molecular weight of 270.30 g/mol . The hydrochloride salt increases the molecular weight to approximately 306.77 g/mol (calculated by adding HCl: 36.46 g/mol).

Structural Depiction

The compound features:

  • A pyrrolo[1,2-a]quinoxaline bicyclic system, which consists of a pyrrole fused to a quinoxaline ring.

  • A fluorine atom at position 7 of the quinoxaline moiety, enhancing electronic properties and metabolic stability.

  • A piperazine ring at position 4, which is protonated in the hydrochloride salt form to improve aqueous solubility .

The SMILES notation for the free base is C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4 , while the hydrochloride form would include a chloride ion (Cl⁻) associated with the protonated piperazine nitrogen.

Synthesis and Physicochemical Properties

Key Physicochemical Parameters

Computational data for the free base (Table 1) provides insights into the hydrochloride salt’s properties:

Table 1: Computed Properties of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline

PropertyValue
Molecular Weight270.30 g/mol
XLogP32.8
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors4 (N atoms in piperazine)
Rotatable Bonds1
Topological Polar Surface Area41.6 Ų

The hydrochloride salt is expected to exhibit:

  • Enhanced water solubility due to ionic character.

  • Melting point >200°C, typical for crystalline hydrochloride salts.

  • Stability under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.

Pharmacological Profile and Biological Activity

Mechanism of Action

While direct biological data for this compound is limited, structural analogs (e.g., PI3K inhibitors) suggest potential kinase inhibition activity. The piperazine moiety often mediates target binding through hydrogen bonding, while the fluorinated aromatic system enhances membrane permeability .

ParameterPrediction
Oral BioavailabilityModerate (40-60%)
Plasma Protein Binding~85%
CYP450 MetabolismLikely CYP3A4 substrate
hERG Inhibition RiskLow (structural alerts absent)

Patent Landscape and Regulatory Status

Regulatory Considerations

No FDA approvals or clinical trial records exist for this compound. Preclinical safety assessments would be required to evaluate genotoxicity, cardiotoxicity, and pharmacokinetics.

Computational and Experimental Data Gaps

Unresolved Questions

  • Solubility and Stability: Experimental measurements of the hydrochloride salt’s solubility profile are needed.

  • Target Engagement: Biochemical assays (e.g., kinase panels) are required to confirm mechanism of action.

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